![molecular formula C24H18ClN7O3 B2947264 3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920371-46-6](/img/structure/B2947264.png)

3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

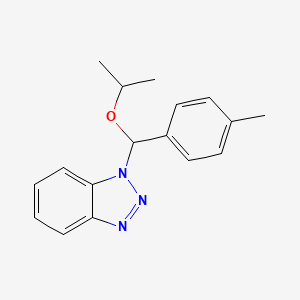

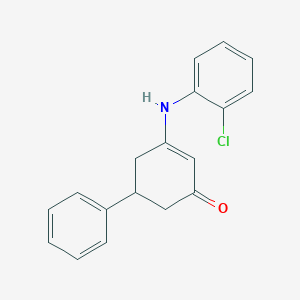

The compound “3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a triazolo[4,5-d]pyrimidine core, which is a type of fused heterocyclic compound . These types of compounds have attracted great interest in medicinal chemistry due to their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . It contains a triazolo[4,5-d]pyrimidine core, a piperazine ring, and a chromen-2-one moiety .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.9 g/mol, a formal charge of +1, and a complexity of 623 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 372.1591131 g/mol .Scientific Research Applications

Drug Discovery

Triazole compounds are known for their use in drug discovery due to their diverse biological activities. They can act as antimicrobial, anticancer, and molluscicidal agents . The compound may be researched for similar pharmacological properties.

Nonlinear Optics

Some triazole derivatives have shown potential in nonlinear optics by exhibiting high static and dynamic polarizability . This compound could be explored for its optical properties and applications in this field.

Polymer Chemistry

Triazoles are used as stabilizers in polymers . The compound could be investigated for enhancing the stability and durability of polymeric materials.

Coordination Chemistry

Triazoles can serve as ligands in coordination chemistry . This compound might be studied for its ability to form complexes with metals and its implications in catalysis or material science.

Supramolecular Chemistry

Due to their ability to engage in multiple types of non-covalent interactions, triazoles are useful in supramolecular chemistry . The subject compound could be utilized in the design of new supramolecular structures.

Bioconjugation and Chemical Biology

Triazoles are often used in bioconjugation techniques due to their stability and biocompatibility . This compound may have applications in linking biomolecules for therapeutic or diagnostic purposes.

Fluorescent Imaging

Some triazole derivatives are used in fluorescent imaging . The compound could be explored for its fluorescent properties and potential use in imaging techniques.

Materials Science

Triazoles have found applications in materials science, possibly due to their thermal stability and electronic properties . This compound might be researched for creating new materials with unique properties.

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include studies on its antitumor activity, its effect on cell cycle progression, and its ability to induce apoptosis . Additionally, in silico ADMET studies and drug-likeness studies could be conducted to predict its pharmacokinetic properties .

properties

IUPAC Name |

3-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN7O3/c25-16-5-7-17(8-6-16)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)18-13-15-3-1-2-4-19(15)35-24(18)34/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLDJMVTRFYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC6=CC=CC=C6OC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)

![3-(2-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947200.png)

![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)

![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)